molecular formula C17H19ClN6O B11294780 N-(4-chloro-2-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-chloro-2-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11294780
M. Wt: 358.8 g/mol
InChI Key: CEDJNGAUNBMYDU-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, substituted with a 4-chloro-2-methylphenyl group, a morpholine ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and its pyrazolo[3,4-d]pyrimidine core.

Properties

Molecular Formula

C17H19ClN6O

Molecular Weight

358.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19ClN6O/c1-11-9-12(18)3-4-14(11)20-15-13-10-19-23(2)16(13)22-17(21-15)24-5-7-25-8-6-24/h3-4,9-10H,5-8H2,1-2H3,(H,20,21,22)

InChI Key

CEDJNGAUNBMYDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C

Origin of Product

United States

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